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This guide provides a detailed comparison of the clinical trial outcomes for Sirtratumab (ASG-
15ME), an investigational antibody-drug conjugate (ADC), against other prominent therapies
for urothelial cancer. The information is intended for researchers, scientists, and drug
development professionals, offering a comprehensive overview of efficacy, safety, and
experimental methodologies. Notably, the development of Sirtratumab vedotin was halted, and
this analysis serves as a comparative reference within the evolving landscape of urothelial
carcinoma treatment.

Executive Summary

Sirtratumab vedotin is an ADC designed to target SLITRK6 (SLIT and NTRK like family
member 6), a transmembrane protein expressed in urothelial tumors. The ADC consists of a
monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E
(MMAE). While it showed initial promise in a Phase 1 clinical trial (NCT01963052), its
development has been discontinued. This guide places the outcomes of this early-phase trial in
the context of current standard-of-care and other approved therapies, including the ADC-based
treatments Enfortumab Vedotin and Sacituzumab Govitecan, the immune checkpoint inhibitor
Pembrolizumab, and traditional platinum-based chemotherapy.

Comparative Efficacy of Urothelial Carcinoma
Therapies
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The following table summarizes the key efficacy outcomes from clinical trials of Sirtratumab
and its comparators. It is important to note that these trials have different patient populations
and are in various phases of clinical development, precluding direct head-to-head comparison.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15599610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Therapy Trial Phase

Obijectiv
Patient e
Populati Respon
on se Rate

(ORR)

Median

Complet Progres Median

sion- Overall
Survival

(0s)

Respon Free

se (CR) Survival

(PFS)

Sirtratum
ab
) NCT0196
Vedotin |
3052
(ASG-
15ME)

Metastati
c

urothelial
18.3%

(Total);
35.7% (at
RP2D of
1.00

mg/kg)[1]

cancer,
refractory
to at
least one
prior
chemoth

erapy
regimen.

Not 16.0 Not

Reported  weeks[2] Reported

Enfortum
ab
Vedotin +  EV-302 1
Pembroli

zumab

Previousl

y

untreated

locally

advance

dor 67.7%][3]
metastati

c

urothelial

cancer.

125 315

months[3  months[3

] ]

29.1%[3]

KEYNOT 1l
E-045

Pembroli

zumab

Locally 21.1%[4]
advance

dor

metastati

c

urothelial

carcinom

a with

disease

7% 2.1 10.1
months months[5

]

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/40449498/
https://pubmed.ncbi.nlm.nih.gov/38485615/
https://bladder.uroonco.uroweb.org/publication/enfortumab-vedotin-and-pembrolizumab-in-untreated-advanced-urothelial-cancer/
https://bladder.uroonco.uroweb.org/publication/enfortumab-vedotin-and-pembrolizumab-in-untreated-advanced-urothelial-cancer/
https://bladder.uroonco.uroweb.org/publication/enfortumab-vedotin-and-pembrolizumab-in-untreated-advanced-urothelial-cancer/
https://bladder.uroonco.uroweb.org/publication/enfortumab-vedotin-and-pembrolizumab-in-untreated-advanced-urothelial-cancer/
https://pubmed.ncbi.nlm.nih.gov/31050707/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.4532
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

progressi
on on or
after
platinum-
containin
g
chemoth

erapy.

Metastati
c
urothelial
cancer
Sacituzu that has
mab TROPHY ' progress
Goviteca  -U-01 ed after

5.4 10.9
27%(6] 6%][6] months[6  months[7
] ]

n platinum
and
checkpoi
nt

inhibitors.

Previousl

y
untreated

) CALGB , locally
Gemcitab 6.3 16.1
] 90601 advance
ine + 1] 44.4%][3] 12.5%][3] months[3  months[3
] ] (Control dor
Cisplatin ) ] ]
Arm) metastati

c
urothelial

cancer.

Experimental Protocols
Sirtratumab Vedotin (NCT01963052)
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Study Design: This was a Phase 1, multicenter, single-arm, dose-escalation and expansion
trial.[1]

Patient Population: Patients with metastatic urothelial carcinoma who were refractory to at
least one prior chemotherapy regimen were enrolled.[8]

Intervention: Sirtratumab vedotin was administered as a single intravenous infusion weekly
for three weeks, followed by a one-week rest period, constituting a 4-week cycle.[9] Dose
escalation involved six levels ranging from 0.10 to 1.25 mg/kg.[1]

Primary Objective: The primary goals were to assess the safety and pharmacokinetics of
Sirtratumab vedotin and to determine the recommended Phase 2 dose (RP2D).[1]

Tumor Assessment: Disease assessment was conducted every 8 weeks.[9]

Enfortumab Vedotin + Pembrolizumab (EV-302)

Study Design: A Phase 3, open-label, randomized, controlled, multicenter trial.[1][10]

Patient Population: Previously untreated patients with locally advanced or metastatic
urothelial cancer.[10]

Intervention: Patients in the experimental arm received enfortumab vedotin (1.25 mg/kg)
intravenously on days 1 and 8 of a 3-week cycle, plus pembrolizumab (200 mg)
intravenously on day 1 of each cycle.[3] The control arm received standard platinum-based
chemotherapy (gemcitabine plus cisplatin or carboplatin).[3]

Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) and
overall survival (0S).[10]

Stratification Factors: Randomization was stratified by cisplatin eligibility, PD-L1 expression,
and the presence of liver metastases.[1]

Pembrolizumab (KEYNOTE-045)

Study Design: A Phase 3, multicenter, randomized, active-controlled trial.[11][12]
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» Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with
disease progression on or after platinum-containing chemotherapy.[4][12]

* Intervention: Patients were randomized 1:1 to receive either pembrolizumab 200 mg every 3
weeks or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine)
every 3 weeks.[4]

o Primary Endpoints: The primary endpoints were overall survival (OS) and progression-free
survival (PFS).[4]

o Tumor Assessment: Tumor status was assessed at 9 weeks, then every 6 weeks for the first
year, and every 12 weeks thereafter.[12]

Sacituzumab Govitecan (TROPHY-U-01)

» Study Design: A Phase 2, multicohort, open-label, registrational study.[6][7]

» Patient Population (Cohort 1): Patients with locally advanced or unresectable/metastatic
urothelial cancer who had progressed after prior platinum-based chemotherapy and
checkpoint inhibitors.[7][13]

e Intervention: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and
8 of a 21-day cycle.[6][7]

e Primary Endpoint: The primary outcome was the objective response rate (ORR) as
determined by central review.[6]

e Secondary Endpoints: Secondary outcomes included duration of response, PFS, OS, and
safety.[6]

Platinum-Based Chemotherapy (Gemcitabine +
Cisplatin)

» Study Design: Representative protocols, such as the control arm of the EV-302 trial and the
CALGB 90601 trial, are randomized, controlled studies.

» Patient Population: Typically, chemotherapy-naive patients with metastatic urothelial cancer.
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 Intervention: A common regimen involves gemcitabine (e.g., 1,000 mg/m?2) on days 1 and 8,
and cisplatin (e.g., 70 mg/m2) on day 1 of a 21-day cycle, for up to six cycles.[14]

» Primary Endpoints: Overall survival and progression-free survival are common primary

endpoints.

Visualizing Mechanisms and Workflows
Sirtratumab Vedotin (ASG-15ME) Mechanism of Action
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Caption: Mechanism of action of Sirtratumab vedotin targeting the SLITRK6 receptor.
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Caption: A generalized workflow for a randomized controlled clinical trial in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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